molecular formula C14H22ClNO2 B6328235 N-Benzyl-N-methyl-L-valine methyl ester hydrochloride CAS No. 1272755-73-3

N-Benzyl-N-methyl-L-valine methyl ester hydrochloride

Cat. No.: B6328235
CAS No.: 1272755-73-3
M. Wt: 271.78 g/mol
InChI Key: GSDDQUTUNQLSSW-ZOWNYOTGSA-N
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Description

N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl. It is a derivative of L-valine, an essential amino acid, and is often used in various chemical and biological research applications. This compound is known for its role in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-L-valine methyl ester hydrochloride typically involves the esterification of L-valine followed by N-methylation and N-benzylation. The process can be summarized as follows:

    Esterification: L-valine is reacted with methanol in the presence of an acid catalyst to form L-valine methyl ester.

    N-Methylation: The L-valine methyl ester is then treated with a methylating agent, such as methyl iodide, to introduce the N-methyl group.

    N-Benzylation: Finally, the N-methyl-L-valine methyl ester is reacted with benzyl chloride to form N-Benzyl-N-methyl-L-valine methyl ester. The hydrochloride salt is obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-L-valine methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-Benzyl-N-methyl-L-valine methyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in studies related to protein structure and function.

    Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-L-valine: A similar compound with a methyl group instead of a benzyl group.

    L-Valine methyl ester: The esterified form of L-valine without the N-methyl and N-benzyl groups.

    N-Benzyl-L-valine: A compound with a benzyl group but lacking the N-methyl group.

Uniqueness

N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is unique due to the presence of both N-methyl and N-benzyl groups, which confer specific chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

methyl (2S)-2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDDQUTUNQLSSW-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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